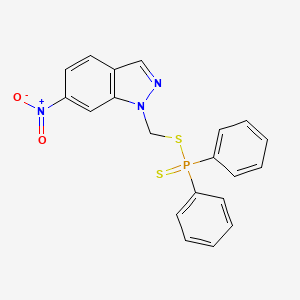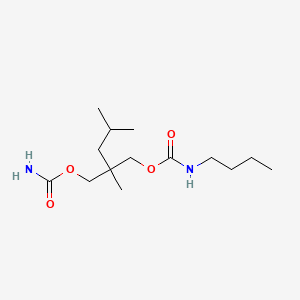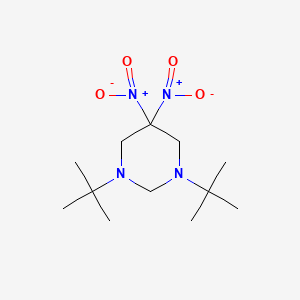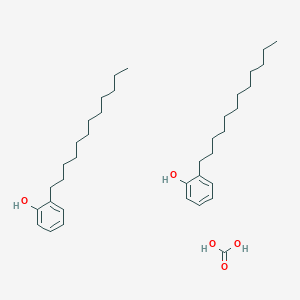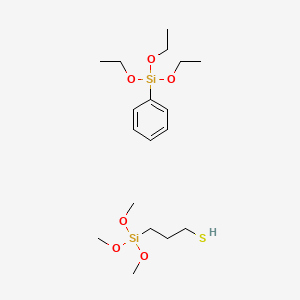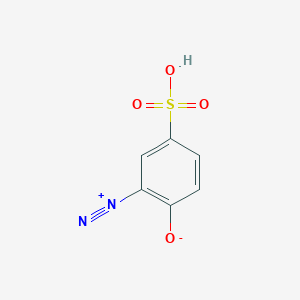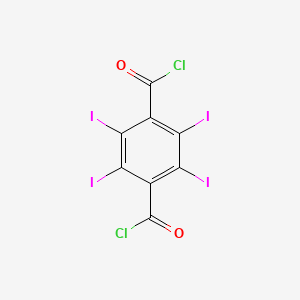![molecular formula C9H8N6 B14691451 1,3,5-Triazino[1,2-b]indazole-2,4-diamine CAS No. 32672-35-8](/img/structure/B14691451.png)
1,3,5-Triazino[1,2-b]indazole-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazino[1,2-b]indazole-2,4-diamine is a heterocyclic compound that belongs to the class of triazines fused with indazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which combines the triazine and indazole moieties, imparts distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine typically involves the condensation of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with various reagents such as ammonia, hydrazine hydrate, and semicarbazide HCl in different media to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazino[1,2-b]indazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate . Reaction conditions often involve refluxing in solvents such as dioxane, ethanol, and glacial acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazino-indole derivatives, such as ethyl (4-amino-4H-[1,2,4]triazino[5,6-b]indol-3-yl)(cyano)acetate and ethyl 2-amino-1H-pyrazolo[5’,1’:3,4][1,2,4]triazino-[5,6-b]indole-3-carboxylate .
Aplicaciones Científicas De Investigación
1,3,5-Triazino[1,2-b]indazole-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry:
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3,5-Triazino[1,2-b]indazole-2,4-diamine include:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazino-indole structure and exhibit comparable chemical and biological properties.
3,5-Diamino-1,2,4-triazole: This compound has a triazole ring and is used in similar applications.
Uniqueness
This compound is unique due to its fused triazine and indazole structure, which imparts distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
32672-35-8 |
|---|---|
Fórmula molecular |
C9H8N6 |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
[1,3,5]triazino[1,2-b]indazole-2,4-diamine |
InChI |
InChI=1S/C9H8N6/c10-8-12-7-5-3-1-2-4-6(5)14-15(7)9(11)13-8/h1-4H,(H4,10,11,12,13) |
Clave InChI |
VURJEBBUUKZCTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3N=C(N=C(N3N=C2C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
